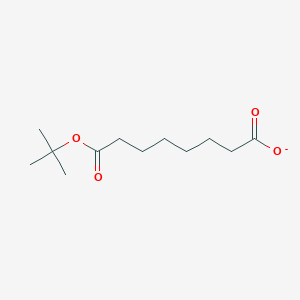
Citreoviridin-13C23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citreoviridin-13C23 is a compound that is 13C labeled 2,3-Pentanedione. 2,3-Pentanedione is a common constituent of synthetic flavorings and is used to impart a butter, strawberry, caramel, fruit, rum, or cheese flavor in beverages, ice cream, candy, baked goods, gelatins, and puddings. It also occurs naturally as a fermentation product in beer, wine, and yogurt and is released during the roasting of coffee beans .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Citreoviridin-13C23 is synthesized by incorporating stable heavy isotopes of carbon into the 2,3-Pentanedione molecule. The synthetic route involves the use of 13C-labeled precursors in the chemical synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the incorporation of the 13C isotope into the desired positions within the molecule .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using 13C-labeled carbon sources. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the isotopic labeling. The production facilities are equipped with advanced analytical instruments to monitor the incorporation of the 13C isotope and to verify the final product’s isotopic composition .
Analyse Des Réactions Chimiques
Types of Reactions: Citreoviridin-13C23 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the 13C isotope, which can affect the reaction kinetics and mechanisms.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as hydroxide ions or halide ions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of this compound .
Applications De Recherche Scientifique
Citreoviridin-13C23 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tracer for quantitation during the drug development process. In biology, it is employed in studies involving metabolic pathways and enzyme kinetics. In medicine, this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. In industry, it is utilized in the development of synthetic flavorings and fragrances .
Mécanisme D'action
Citreoviridin-13C23 exerts its effects through the inhibition of ATP synthase, an enzyme involved in the production of ATP in cells. This inhibition disrupts the energy production process, leading to various cellular effects. The molecular targets of this compound include the ATP synthase complex and other related enzymes involved in cellular metabolism. The pathways affected by this compound include the PPAR-γ-mTORC2-autophagy pathway, which plays a key role in cellular energy homeostasis and autophagy .
Comparaison Avec Des Composés Similaires
Citreoviridin-13C23 is similar to other 13C-labeled compounds, such as 13C-labeled glucose and 13C-labeled amino acids, which are used as tracers in metabolic studies. this compound is unique in its specific application as a labeled 2,3-Pentanedione, making it particularly useful in studies involving synthetic flavorings and fragrances. Other similar compounds include citreoviridin and its derivatives, which share structural similarities but differ in their isotopic labeling and specific applications .
Propriétés
Formule moléculaire |
C23H30O6 |
|---|---|
Poids moléculaire |
425.31 g/mol |
Nom IUPAC |
6-[(1E,3E,5E,7E)-8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-tri((113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-7-(113C)methyl(1,2,3,4,5,6,7,8-13C8)octa-1,3,5,7-tetraenyl]-4-(113C)methoxy-5-(113C)methyl(2,3,4,5,6-13C5)pyran-2-one |
InChI |
InChI=1S/C23H30O6/c1-15(14-22(4)21(25)23(5,26)17(3)29-22)11-9-7-8-10-12-18-16(2)19(27-6)13-20(24)28-18/h7-14,17,21,25-26H,1-6H3/b8-7+,11-9+,12-10+,15-14+/t17-,21+,22+,23+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1 |
Clé InChI |
JLSVDPQAIKFBTO-GDXHUPMCSA-N |
SMILES isomérique |
[13CH3][13C@@H]1[13C@]([13C@H]([13C@](O1)([13CH3])/[13CH]=[13C](\[13CH3])/[13CH]=[13CH]/[13CH]=[13CH]/[13CH]=[13CH]/[13C]2=[13C]([13C](=[13CH][13C](=O)O2)O[13CH3])[13CH3])O)([13CH3])O |
SMILES canonique |
CC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=C(C(=CC(=O)O2)OC)C)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



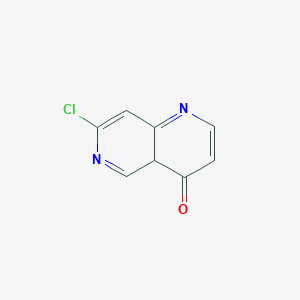
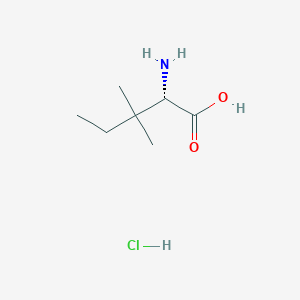
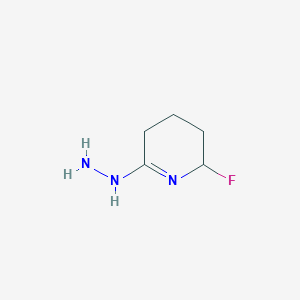
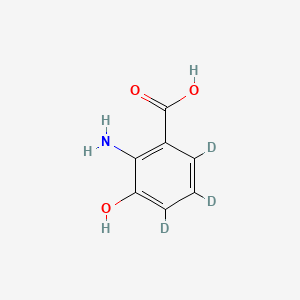
![[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride](/img/structure/B15134944.png)
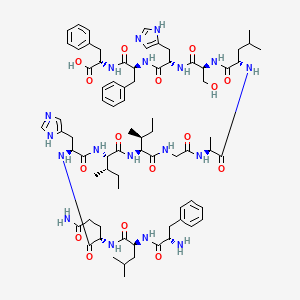
![5-chloro-1-methyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15134950.png)
![8-[(3R)-3-aminopiperidin-1-ium-1-ylidene]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purine-2,6-dione](/img/structure/B15134952.png)
![tetrasodium;(2S)-2-[(2R,3R,4S,5S,6R)-3-benzoyloxy-2-[(1R,2R,3S,5R)-3-ethyl-5-[3-[1-[4-oxo-4-[(3,6,8-trisulfonatonaphthalen-1-yl)amino]butyl]triazol-4-yl]propylcarbamoyl]-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-cyclohexylpropanoate](/img/structure/B15134959.png)
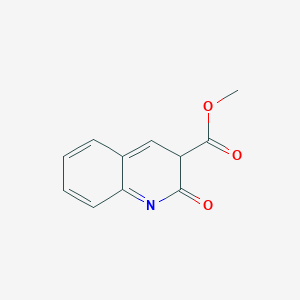
![4-[3-(2-Bromo-3-fluorophenyl)piperazin-1-yl]-6-propan-2-ylpyrimidin-2-amine](/img/structure/B15134973.png)

